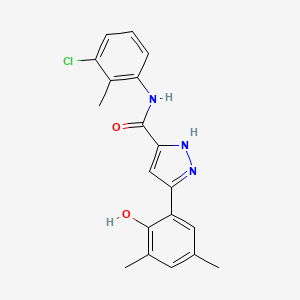![molecular formula C17H11ClN2OS2 B14091763 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using a 4-chlorophenyl halide and a suitable catalyst.
Attachment of the thiophen-2-ylmethyl group: This could be done via a nucleophilic substitution reaction or a similar method.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Continuous flow chemistry: To enhance reaction efficiency and scalability.
Catalyst optimization: To reduce reaction times and improve yields.
Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the pyrimidine ring, using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, or nickel catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry
Synthesis of novel heterocycles: The compound can be a precursor for synthesizing other complex heterocyclic structures.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Pharmacological studies: Due to its heterocyclic nature, it might exhibit biological activity, making it a candidate for drug development.
Medicine
Anticancer research: Compounds with similar structures have been studied for their anticancer properties.
Antimicrobial agents: Potential use as an antimicrobial agent due to its unique structure.
Industry
Material science: It could be used in the development of organic semiconductors or other advanced materials.
作用機序
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure.
Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group.
Thiophene derivatives: Compounds containing a thiophene ring.
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and heterocyclic rings, which might confer unique chemical and biological properties.
特性
分子式 |
C17H11ClN2OS2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11ClN2OS2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(21)19-14(20-17)8-12-2-1-7-22-12/h1-7,9H,8H2,(H,19,20,21) |
InChIキー |
YOUOTOWAFYONFM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091696.png)
![7-Chloro-1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091702.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091711.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091744.png)

![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)


![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
